Gemfibrozil-d6 Gemfibrozil-d6 Gemfibrozil-d6 is intended for use as an internal standard for the quantification of gemfibrozil by GC- or LC-MS. Gemfibrozil is a peroxisome proliferator-activated receptor α (PPARα) and PPARγ agonist (EC50s = 193.3 and 147.8 µM, respectively, in transactivation assays). In vivo, gemfibrozil (50 mg/kg, p.o.) reduces serum total cholesterol, triglyceride, and LDL levels in a rat model of high-cholesterol diet-induced hyperlipidemia. Gemfibrozil (100 mg/kg per day) reduces atherosclerotic plaque area, superoxide production, and expression of the genes encoding the NF-κB subunit p65 and chemokine (C-C) motif ligand 2 (CCL2) in ApoE-/- mice. Formulations containing gemfibrozil have been used in the treatment of high cholesterol.

Brand Name: Vulcanchem
CAS No.: 1184986-45-5
VCID: VC0017898
InChI: InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3
SMILES: CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Molecular Formula: C15H22O3
Molecular Weight: 256.37 g/mol

Gemfibrozil-d6

CAS No.: 1184986-45-5

Cat. No.: VC0017898

Molecular Formula: C15H22O3

Molecular Weight: 256.37 g/mol

* For research use only. Not for human or veterinary use.

Gemfibrozil-d6 - 1184986-45-5

Specification

Description Gemfibrozil-d6 is intended for use as an internal standard for the quantification of gemfibrozil by GC- or LC-MS. Gemfibrozil is a peroxisome proliferator-activated receptor α (PPARα) and PPARγ agonist (EC50s = 193.3 and 147.8 µM, respectively, in transactivation assays). In vivo, gemfibrozil (50 mg/kg, p.o.) reduces serum total cholesterol, triglyceride, and LDL levels in a rat model of high-cholesterol diet-induced hyperlipidemia. Gemfibrozil (100 mg/kg per day) reduces atherosclerotic plaque area, superoxide production, and expression of the genes encoding the NF-κB subunit p65 and chemokine (C-C) motif ligand 2 (CCL2) in ApoE-/- mice. Formulations containing gemfibrozil have been used in the treatment of high cholesterol.

CAS No. 1184986-45-5
Molecular Formula C15H22O3
Molecular Weight 256.37 g/mol
IUPAC Name 5-(2,5-dimethylphenoxy)-2,2-bis(trideuteriomethyl)pentanoic acid
Standard InChI InChI=1S/C15H22O3/c1-11-6-7-12(2)13(10-11)18-9-5-8-15(3,4)14(16)17/h6-7,10H,5,8-9H2,1-4H3,(H,16,17)/i3D3,4D3
Standard InChI Key HEMJJKBWTPKOJG-LIJFRPJRSA-N
Isomeric SMILES [2H]C([2H])([2H])C(CCCOC1=C(C=CC(=C1)C)C)(C(=O)O)C([2H])([2H])[2H]
SMILES CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O
Canonical SMILES CC1=CC(=C(C=C1)C)OCCCC(C)(C)C(=O)O

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